molecular formula C8H12N4Si B070202 Di(1h-imidazol-1-yl)dimethylsilane CAS No. 179611-74-6

Di(1h-imidazol-1-yl)dimethylsilane

Cat. No.: B070202
CAS No.: 179611-74-6
M. Wt: 192.29 g/mol
InChI Key: KSAXRSCCGNYTLK-UHFFFAOYSA-N
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Description

Di(1h-imidazol-1-yl)dimethylsilane is a chemical compound with the molecular formula C8H12N4Si It is characterized by the presence of two imidazole rings attached to a dimethylsilane group

Preparation Methods

Synthetic Routes and Reaction Conditions

Di(1h-imidazol-1-yl)dimethylsilane can be synthesized through several methods. One common approach involves the reaction of imidazole with dimethyldichlorosilane in the presence of a base such as triethylamine. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the silane group. The general reaction scheme is as follows:

2 Imidazole+DimethyldichlorosilaneThis compound+2HCl\text{2 Imidazole} + \text{Dimethyldichlorosilane} \rightarrow \text{this compound} + 2 \text{HCl} 2 Imidazole+Dimethyldichlorosilane→this compound+2HCl

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Di(1h-imidazol-1-yl)dimethylsilane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form silanol derivatives.

    Reduction: Reduction reactions can lead to the formation of silane derivatives.

    Substitution: The imidazole rings can participate in substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Electrophiles like alkyl halides can react with the imidazole rings under mild conditions.

Major Products Formed

    Oxidation: Silanol derivatives.

    Reduction: Silane derivatives.

    Substitution: Alkylated imidazole derivatives.

Scientific Research Applications

Di(1h-imidazol-1-yl)dimethylsilane has a wide range of applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry and as a precursor for the synthesis of other organosilicon compounds.

    Biology: The compound can be used in the development of bioactive molecules and as a building block for drug design.

    Industry: this compound is used in the production of specialty polymers and materials with unique properties.

Comparison with Similar Compounds

Similar Compounds

  • Di(1h-imidazol-1-yl)methylsilane
  • Di(1h-imidazol-1-yl)ethylsilane
  • Di(1h-imidazol-1-yl)phenylsilane

Uniqueness

Di(1h-imidazol-1-yl)dimethylsilane is unique due to its specific combination of imidazole rings and dimethylsilane group. This structure imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable for various applications in research and industry.

Properties

IUPAC Name

di(imidazol-1-yl)-dimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N4Si/c1-13(2,11-5-3-9-7-11)12-6-4-10-8-12/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSAXRSCCGNYTLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(N1C=CN=C1)N2C=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N4Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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